![molecular formula C14H10N2 B2619455 5,10-Dihydroindolo[3,2-b]indole CAS No. 3682-85-7](/img/structure/B2619455.png)

5,10-Dihydroindolo[3,2-b]indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

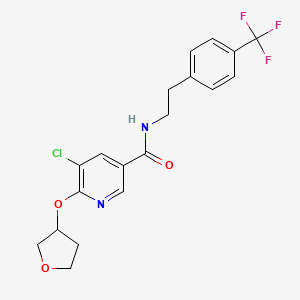

5,10-Dihydroindolo[3,2-b]indole is a chemical compound that has been explored in various scientific studies . It is often used as an electron donating unit in the design and synthesis of new donor-acceptor π-conjugated copolymers .

Synthesis Analysis

The synthesis of 5,10-Dihydroindolo[3,2-b]indole has been achieved through a two-step strategy. This involves a site-selective Pd-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole and subsequent cyclization by two-fold Pd-catalyzed C–N coupling with amines .Molecular Structure Analysis

The molecular formula of 5,10-Dihydroindolo[3,2-b]indole is C14H10N2 . Its average mass is 206.243 Da and its monoisotopic mass is 206.084396 Da .Chemical Reactions Analysis

The chemical reactions involving 5,10-Dihydroindolo[3,2-b]indole are primarily based on Pd-catalyzed cross-coupling reactions . These reactions have been utilized in the synthesis of this compound .Physical And Chemical Properties Analysis

5,10-Dihydroindolo[3,2-b]indole has a density of 1.4±0.1 g/cm3, a boiling point of 483.4±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 72.0±3.0 kJ/mol and a flash point of 228.3±12.5 °C .科学的研究の応用

Synthesis and Chemical Properties

- 5,10-Dihydroindolo[3,2-b]indoles have been synthesized through unique chemical reactions. For instance, a cascade annulation of diarylalkyne sulfonamides using Cu(OAc)2 as an oxidant enabled efficient synthesis of these compounds, highlighting their relevance in chemical synthesis (Yu, Zhang-Negrerie, & Du, 2016).

- Pd-catalyzed cross-coupling reactions have been employed for the synthesis of 5,10-dihydroindolo[3,2-b]indoles, demonstrating their potential in organic chemistry and materials science (Hung et al., 2015).

Materials Science and Organic Electronics

- 5,10-Dihydroindolo[3,2-b]indole derivatives have been explored in the field of organic photovoltaics. Their incorporation into donor–acceptor π-conjugated copolymers has shown significant effects on the optical and electronic properties, indicating their utility in solar cell technology (Owczarczyk et al., 2013).

- The application of these compounds in organic light-emitting diodes (OLEDs) has also been investigated, showcasing their potential as hole transport agents and their impact on the luminance and lifetime of OLED devices (Jacobs et al., 1995).

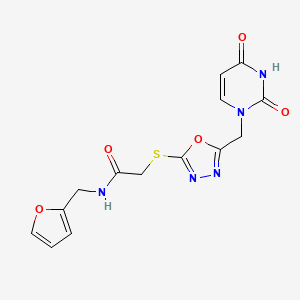

Antioxidant Activities

- Some derivatives of 5,10-dihydroindolo[3,2-b]indoles have been studied for their antioxidant and radical scavenging activities. These studies have shown that these compounds possess effective antioxidant power, which could be significant in the field of medicinal chemistry and biology (Talaz, Gülçin, Göksu, & Saracoglu, 2009).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to interact with protein kinases .

Mode of Action

It’s worth noting that similar molecules have been reported to reduce oxidative stress, impede dna synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .

Biochemical Pathways

Similar compounds have been known to affect pathways related to oxidative stress and inflammation .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been mentioned .

Result of Action

It has been noted that the compound and its derivatives show strong fluorescence .

Action Environment

It has been suggested that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

特性

IUPAC Name |

5,10-dihydroindolo[3,2-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELZZMRNRUUICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10-Dihydroindolo[3,2-b]indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2619374.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2619379.png)

![1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2619381.png)

![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)

![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)

![1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2619388.png)